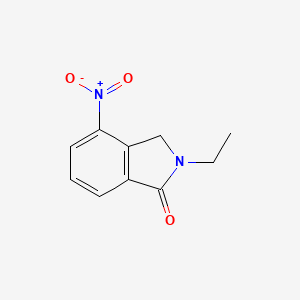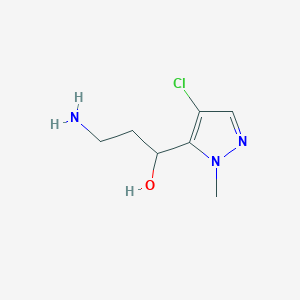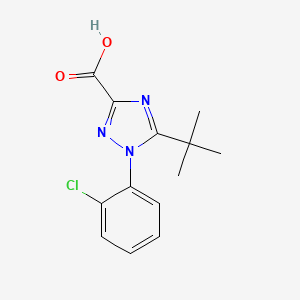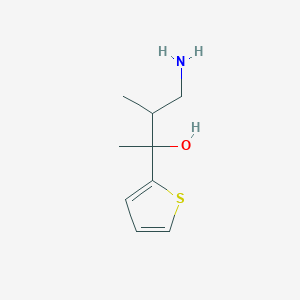
4-Chloro-8-methyl-3-nitro-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-methyl-3-nitro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-8-methyl-3-nitro-1,6-naphthyridine typically involves the nitration of 4-chloro-8-methyl-1,6-naphthyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-8-methyl-3-nitro-1,6-naphthyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed:
Reduction: 4-Amino-8-methyl-3-nitro-1,6-naphthyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-8-methyl-3-nitro-1,6-naphthyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-chloro-8-methyl-3-nitro-1,6-naphthyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
4-Chloro-8-methyl-1,6-naphthyridine: Lacks the nitro group, resulting in different reactivity and biological activity.
8-Methyl-3-nitro-1,6-naphthyridine: Lacks the chlorine atom, affecting its substitution reactions.
4-Chloro-3-nitro-1,6-naphthyridine: Lacks the methyl group, influencing its overall chemical properties.
Uniqueness: 4-Chloro-8-methyl-3-nitro-1,6-naphthyridine is unique due to the presence of both the nitro and chlorine groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C9H6ClN3O2 |
|---|---|
Poids moléculaire |
223.61 g/mol |
Nom IUPAC |
4-chloro-8-methyl-3-nitro-1,6-naphthyridine |
InChI |
InChI=1S/C9H6ClN3O2/c1-5-2-11-3-6-8(10)7(13(14)15)4-12-9(5)6/h2-4H,1H3 |
Clé InChI |
ZRWSNORNIKLHHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC2=C(C(=CN=C12)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13197283.png)

![1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13197294.png)

![2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13197305.png)




